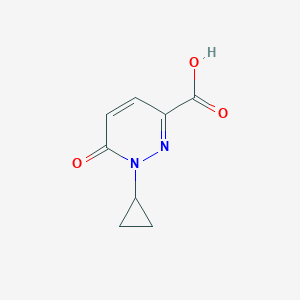
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, the compound can be synthesized by cyclopropanation followed by oxidation . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential anti-inflammatory activity by decreasing the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it targets the NF-κB/MAPK pathway, leading to a decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6 . This mechanism is crucial for its anti-inflammatory effects and potential therapeutic applications.
Comparación Con Compuestos Similares
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A similar compound with a different substituent at the 1-position.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Exhibits similar anti-inflammatory activity
1-benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogues.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Clave InChI |
YDRKGNDUXIXVJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=O)C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
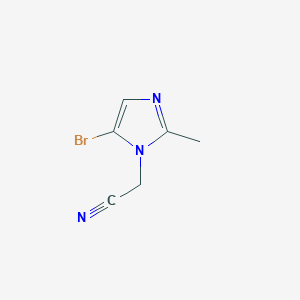
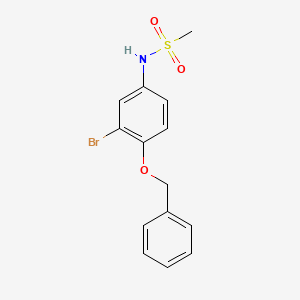

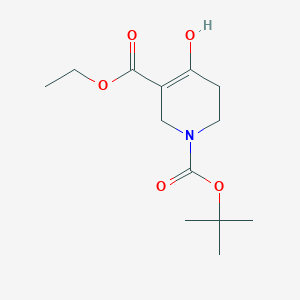
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)
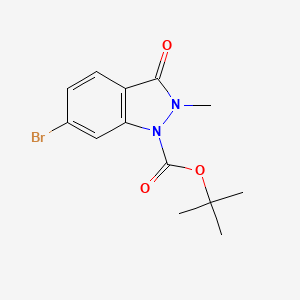

![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)
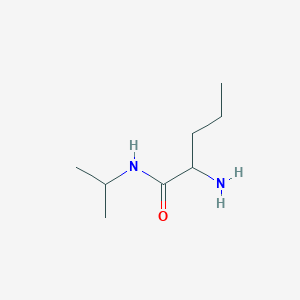

methyl benzoate](/img/structure/B13911535.png)
